molecular formula C14H21NO2S B1294103 (r)-2-benzyl-2-n-bocamino-ethyl thiol CAS No. 1217604-63-1

(r)-2-benzyl-2-n-bocamino-ethyl thiol

Cat. No.: B1294103
CAS No.: 1217604-63-1
M. Wt: 267.39 g/mol
InChI Key: PYBYEBRVJRDWPB-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Benzyl-2-N-Bocamino-ethyl thiol is a chiral synthon of significant value in medicinal chemistry and drug discovery, particularly for the construction of complex molecules with defined stereochemistry. Its primary research application is as a key intermediate in the synthesis of potent analogues of largazole, a marine-derived natural product and potent histone deacetylase (HDAC) inhibitor . HDACs are a family of enzymes that play a critical role in epigenetic gene regulation, and their inhibition can reactivate silenced tumor suppressor genes, leading to the inhibition of tumor growth . In the synthesis of largazole analogues, this compound serves as the crucial thiol-containing linker that coordinates with the zinc atom in the active site of HDAC enzymes, a mechanism essential for their potent anticancer activity . The incorporation of this specific reagent allows for the development of novel HDAC inhibitors with improved selectivity for class I HDAC enzymes and enhanced cytotoxic profiles, providing researchers with valuable chemical tools for probing epigenetic mechanisms and developing new therapeutic leads for cancer . Furthermore, the presence of the Boc-protected amine and the benzyl group on a chiral center makes this thiol a versatile building block for other peptide-mimetic compounds and inhibitors targeting various biological processes.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-phenyl-3-sulfanylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBYEBRVJRDWPB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with ®-1-mercapto-3-phenylpropan-2-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The thiol group (-SH) in ®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, amines.

    Substitution: Various carbamate derivatives.

Scientific Research Applications

®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein function. Additionally, the carbamate group can interact with active sites in enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Reactivity and Stability

  • The Boc group in the target compound prevents unwanted amine oxidation or side reactions during synthesis, unlike cysteamine or NAC, which require additional stabilization .

Biological Activity

(R)-2-benzyl-2-n-bocamino-ethyl thiol is a thiol compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

(R)-2-benzyl-2-n-bocamino-ethyl thiol features a benzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a thiol functional group. Its molecular structure can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O2_{2}S1_{1}
  • CAS Number : 1217604-63-1

The presence of the thiol group contributes to its reactivity and potential interactions with various biological targets.

Antioxidant Properties

Thiol compounds are known for their antioxidant properties, which can protect cells from oxidative stress. Studies have indicated that (R)-2-benzyl-2-n-bocamino-ethyl thiol may exhibit significant scavenging activity against free radicals, thus potentially playing a role in preventing cellular damage associated with various diseases.

Anticancer Activity

Recent investigations into the anticancer properties of (R)-2-benzyl-2-n-bocamino-ethyl thiol have shown promising results. In vitro studies demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it was found to induce apoptosis in human hepatocellular carcinoma cells (HepG2), suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of (R)-2-benzyl-2-n-bocamino-ethyl thiol

Cell LineIC50 (µM)Mechanism of Action
HepG24.5Induction of apoptosis
A5496.0Cell cycle arrest
SW6203.8Inhibition of proliferation

The biological activity of (R)-2-benzyl-2-n-bocamino-ethyl thiol is largely attributed to its ability to interact with cellular targets through the thiol group. This interaction can lead to:

  • Reduction of Disulfide Bonds : The thiol group can reduce disulfide bonds in proteins, altering their structure and function.
  • Modulation of Enzyme Activity : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells.

Study on HepG2 Cells

In a recent study, (R)-2-benzyl-2-n-bocamino-ethyl thiol was tested on HepG2 cells, where it was observed that treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups. Flow cytometry analysis indicated that at concentrations as low as 0.625 µM, there was a notable rise in apoptosis rates.

Comparative Studies with Other Thiols

Comparative studies with other thiol compounds revealed that (R)-2-benzyl-2-n-bocamino-ethyl thiol exhibited superior anticancer activity against several tested cell lines. Its unique structural features contributed to enhanced binding affinity to target proteins involved in cancer progression.

Q & A

Q. How to track real-time thiol reactivity in biological systems?

  • Methodological Answer : Use bromobimane probes for fluorescent labeling. Incubate the compound with bromobimane (10:1 molar ratio) in PBS; measure fluorescence (ex/em 380/480 nm). Validate specificity via competition assays with other thiols (e.g., glutathione) .

Data Analysis and Contradiction Management

  • Statistical Tools : For correlation studies (e.g., thiol/disulfide ratios vs. experimental variables), use Pearson/Spearman tests with Bonferroni correction for multiple comparisons .
  • Kinetic Modeling : Fit curing or oxidation data to Arrhenius or autocatalytic models using software like MATLAB or Origin. Report confidence intervals for rate constants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.